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Compound of Interest

Compound Name: (R)-CMPD-39

Cat. No.: B8198344 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent small-molecule

inhibitors of Ubiquitin-Specific Protease 30 (USP30): (R)-CMPD-39 and FT-385. USP30 is a

deubiquitinase (DUB) that plays a critical role in regulating mitochondrial quality control by

opposing the PINK1/Parkin-mediated mitophagy pathway. Its inhibition is a promising

therapeutic strategy for diseases associated with mitochondrial dysfunction, such as

Parkinson's disease. This document summarizes their performance based on experimental

data, furnishes detailed experimental protocols, and visualizes the underlying biological

pathways.

At a Glance: Key Differences
Feature (R)-CMPD-39 FT-385

Mechanism of Action Non-covalent Covalent

In Vitro Potency (IC50) ~20 nM ~1 nM

Selectivity
Highly selective for USP30 (up

to 100 µM)

Highly selective for USP30 (up

to 200 nM)

Cellular Target Engagement Sub-micromolar range Low nanomolar range

Reported Effects
Enhances mitophagy and

pexophagy
Enhances mitophagy
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Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data available for (R)-CMPD-39 and FT-385,

offering a clear comparison of their biochemical and cellular activities.

Table 1: In Vitro Potency and Selectivity

Inhibitor IC50 (USP30) Selectivity Profile

(R)-CMPD-39 ~20 nM[1][2]

Highly selective against a

panel of >40 DUBs at

concentrations up to 100 µM.

[2]

FT-385 ~1 nM[3][4][5]

Highly selective for USP30 at

concentrations up to 200 nM in

a DUB profiler screen. USP6

showed some off-target

inhibition.[3][5]

Table 2: Cellular Activity and Biomarkers
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Inhibitor
Cellular Target
Engagement

Effect on
TOMM20
Ubiquitination

Mitophagy
Enhancement

Pexophagy
Enhancement

(R)-CMPD-39

Engages USP30

in the sub-

micromolar

range in

SHSY5Y cells.[2]

Enhances

depolarization-

dependent

ubiquitination in

RPE1-YFP-

PRKN and

SHSY5Y cells.[1]

[6]

Increases the

number and size

of mitolysosomes

in SHSY5Y-

mitoQC cells.[1]

[7]

Increases

pexophagy in

U2OS-Keima-

SKL cells.[1]

FT-385

Engages USP30

at low nanomolar

concentrations in

SHSY5Y cells.[4]

Enhances

depolarization-

induced

ubiquitination in

RPE1-YFP-

Parkin and

SHSY5Y cells.[4]

Recapitulates the

effects of USP30

depletion on

mitophagy.

Not explicitly

reported.

Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental approaches

used to evaluate these inhibitors, the following diagrams have been generated using the DOT

language.
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Caption: USP30 signaling pathway in mitophagy.
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Caption: Experimental workflow for USP30 inhibitor characterization.

Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.

In Vitro USP30 Activity Assay (Ubiquitin-Rhodamine)
This assay measures the enzymatic activity of recombinant USP30 by monitoring the cleavage

of a fluorogenic substrate.

Reagents and Materials:
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Recombinant human USP30 (e.g., Boston Biochem)

Ubiquitin-Rhodamine 110 (e.g., Boston Biochem)

Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA

384-well black, low-volume plates

Plate reader capable of fluorescence detection (Excitation/Emission ~485/535 nm)

Test inhibitors ((R)-CMPD-39, FT-385) dissolved in DMSO

Procedure:

Prepare serial dilutions of the test inhibitors in DMSO.

Dispense a small volume (e.g., 100 nL) of the inhibitor dilutions into the assay plate.

Add recombinant USP30 (final concentration ~5-10 nM) in assay buffer to each well and

incubate for 30 minutes at room temperature to allow for inhibitor binding.

Initiate the reaction by adding Ubiquitin-Rhodamine 110 (final concentration ~100-200 nM)

in assay buffer.

Immediately begin monitoring the increase in fluorescence in a plate reader at 37°C for

60-90 minutes.

Calculate the initial reaction rates (RFU/min) from the linear portion of the progress

curves.

Plot the reaction rates against the inhibitor concentrations and fit the data to a four-

parameter logistic equation to determine the IC50 values.

Cellular Target Engagement Assay (Activity-Based
Probe)
This assay confirms that the inhibitor binds to USP30 within a cellular context.
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Reagents and Materials:

SHSY5Y cells

Test inhibitors ((R)-CMPD-39, FT-385)

Activity-based probe (e.g., Ub-propargylamide (Ub-PA))

Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease and

phosphatase inhibitors

SDS-PAGE reagents and Western blot apparatus

Anti-USP30 antibody

Procedure:

Plate SHSY5Y cells and grow to ~80-90% confluency.

Treat the cells with varying concentrations of the test inhibitor for 2-4 hours.

Lyse the cells in lysis buffer and quantify the protein concentration.

Incubate the cell lysates with the Ub-PA probe (e.g., 1-5 µM) for 15-30 minutes at 37°C.

The probe will covalently bind to the active site of USP30.

Quench the reaction by adding SDS-PAGE loading buffer and boiling the samples.

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

Probe the membrane with an anti-USP30 antibody.

Inhibitor binding to USP30 will prevent probe binding, resulting in a lower molecular weight

band compared to the probe-bound USP30 in the control lane. The reduction in the higher

molecular weight band indicates target engagement.

TOMM20 Ubiquitination Assay (Western Blot)
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This assay measures the accumulation of ubiquitinated TOMM20, a direct substrate of USP30,

following mitochondrial depolarization and inhibitor treatment.

Reagents and Materials:

hTERT-RPE1 cells overexpressing YFP-Parkin or SHSY5Y cells (endogenous Parkin)

Mitochondrial depolarizing agents (e.g., 10 µM Antimycin A and 10 µM Oligomycin A)

Test inhibitors ((R)-CMPD-39, FT-385)

Lysis buffer with deubiquitinase inhibitors (e.g., NEM)

Anti-TOMM20 antibody, Anti-Ubiquitin antibody

SDS-PAGE and Western blot equipment

Procedure:

Plate cells and allow them to adhere.

Pre-treat cells with the test inhibitor or DMSO for 1-2 hours.

Induce mitophagy by adding Antimycin A and Oligomycin A for 1-4 hours.

Lyse the cells in lysis buffer containing NEM to preserve ubiquitination.

Resolve the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

Perform Western blotting using an anti-TOMM20 antibody.

Ubiquitinated forms of TOMM20 will appear as a ladder of higher molecular weight bands.

An increase in the intensity of these bands in inhibitor-treated cells compared to the

control indicates inhibition of USP30.

Mitophagy Assay (mito-QC Reporter)
This assay quantifies the delivery of mitochondria to lysosomes for degradation using a pH-

sensitive fluorescent reporter.
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Reagents and Materials:

SHSY5Y cells stably expressing the mito-QC reporter (mCherry-GFP-FIS1)

Test inhibitors ((R)-CMPD-39)

Confocal microscope or high-content imaging system

Procedure:

Plate SHSY5Y-mitoQC cells in imaging-compatible plates.

Treat the cells with the test inhibitor (e.g., 1 µM (R)-CMPD-39) or DMSO for an extended

period (e.g., 96 hours) to assess basal mitophagy.

Image the cells using a confocal microscope.

Healthy mitochondria will fluoresce both green (GFP) and red (mCherry).

Mitolysosomes (mitochondria delivered to the acidic lysosome) will only fluoresce red,

as the GFP signal is quenched by the low pH.

Quantify mitophagy by counting the number and area of red-only puncta per cell. An

increase in red-only puncta indicates enhanced mitophagy.

Pexophagy Assay (Keima-SKL Reporter)
This assay is analogous to the mitophagy assay but measures the degradation of peroxisomes.

Reagents and Materials:

U2OS cells stably expressing the Keima-SKL reporter

Test inhibitors ((R)-CMPD-39)

Confocal microscope or high-content imaging system

Procedure:
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Plate U2OS-Keima-SKL cells.

Treat with the test inhibitor (e.g., 200 nM - 1 µM (R)-CMPD-39) for an appropriate duration

(e.g., 96 hours).

Image the cells using dual-excitation imaging (e.g., 445 nm and 561 nm). The ratio of the

emission at ~620 nm from the two excitation wavelengths is indicative of the pH.

Pexolysosomes will exhibit a shift in the Keima fluorescence properties due to the acidic

environment.

Quantify pexophagy by analyzing the number and area of the pH-shifted (red) puncta. An

increase indicates enhanced pexophagy.

Conclusion
Both (R)-CMPD-39 and FT-385 are potent and selective inhibitors of USP30 that serve as

valuable tool compounds for studying the role of this deubiquitinase in cellular processes. FT-

385 exhibits higher in vitro potency and acts via a covalent mechanism, while (R)-CMPD-39 is

a highly selective, non-covalent inhibitor that has been shown to enhance both mitophagy and

pexophagy. The choice between these inhibitors may depend on the specific experimental

context, such as the desired duration of inhibition and the importance of a non-covalent

mechanism of action. The experimental protocols provided herein offer a robust framework for

the continued investigation and characterization of these and other USP30 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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